(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
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Overview
Description
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione is a natural product found in Zoanthus with data available.
Scientific Research Applications
Synthesis and Structural Studies
The compound has been a subject of research in the synthesis and structural analysis of complex organic molecules. One study focused on the oligoselective synthesis of polyacene derivatives, including undecacene derivatives that share structural similarities with the compound (Ashton, Mathias, & Stoddart, 1993). Another research effort explored oxetane formation through 1,3-migration in related bicycloheptanyl cations, contributing to the understanding of complex molecular transformations (Mosimann & Vogel, 2000).
Bioactive Compounds Synthesis
Research has also been conducted on the synthesis of bioactive compounds using structures related to this compound. For instance, studies on the synthesis of novel conformationally locked carbocyclic nucleosides derived from similar bicycloheptane diols have been reported (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Catalysis and Reaction Mechanisms
The compound and its analogs have been investigated in studies related to catalysis and reaction mechanisms. For example, research on the carbene rearrangement in norbornene skeleton synthesis provides insights into complex chemical transformations (Dorok, Ziemer, & Szeimies, 2002). Another study on the enantiospecific synthesis of the azabicycloheptane ring system showcases the application of these compounds in stereoselective syntheses (Houghton, Humphrey, Kennedy, Roberts, & Wright, 1993).
Properties
Molecular Formula |
C30H41NO5 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione |
InChI |
InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19+,20+,23-,25-,26-,27+,28-,29-,30+/m0/s1 |
InChI Key |
MHFATIOKBJDEOV-HBNWOICASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@]4(CC(=O)O5)C)C)C)C)C |
Canonical SMILES |
CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |
Synonyms |
zoanthamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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